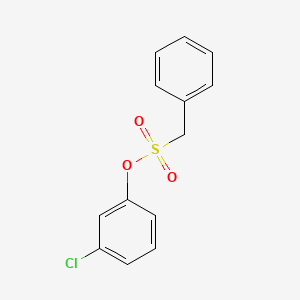

3-Chlorophenyl phenylmethanesulfonate

Description

3-Chlorophenyl phenylmethanesulfonate is an organosulfur compound characterized by a sulfonate ester group (phenylmethanesulfonate) attached to a 3-chlorophenyl moiety. This structure confers unique reactivity and physicochemical properties, making it relevant in organic synthesis, particularly in sulfur(VI) exchange reactions . The 3-chloro substituent influences electronic and steric effects, modulating its behavior in nucleophilic substitutions compared to other positional isomers (e.g., 4-chlorophenyl derivatives) .

Properties

CAS No. |

62162-72-5 |

|---|---|

Molecular Formula |

C13H11ClO3S |

Molecular Weight |

282.74 g/mol |

IUPAC Name |

(3-chlorophenyl) phenylmethanesulfonate |

InChI |

InChI=1S/C13H11ClO3S/c14-12-7-4-8-13(9-12)17-18(15,16)10-11-5-2-1-3-6-11/h1-9H,10H2 |

InChI Key |

ZEJWWEMVRFOOML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl phenylmethanesulfonate typically involves the reaction of 3-chlorophenol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-Chlorophenol+Phenylmethanesulfonyl chloride→3-Chlorophenyl phenylmethanesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl phenylmethanesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions to form quinones or other oxidized derivatives.

Reduction: The sulfonate group can be reduced to a sulfinate or sulfide under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenylmethanesulfonates.

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Reduction: Formation of sulfinates or sulfides.

Scientific Research Applications

3-Chlorophenyl phenylmethanesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Chlorophenyl phenylmethanesulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic or covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The phenyl ring and chlorine substituent may also contribute to the compound’s reactivity and specificity by influencing its electronic and steric properties.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Sulfonate vs. Sulfone Derivatives

- 3-Chlorophenyl Methyl Sulfone: This sulfone (CAS 21383-00-6) lacks the ester group, resulting in a non-leaving group. It exhibits higher chemical inertness and a melting point >100°C due to strong dipole-dipole interactions, contrasting with the sulfonate ester’s reactivity .

Thermal and Energetic Properties

- Its exothermic decomposition (detonation velocity: 4409 m/s) underscores the destabilizing effect of the 3-chloro group in high-energy materials . In contrast, 3-chlorophenyl sulfonates decompose via less violent pathways, emphasizing their suitability in synthetic chemistry over energetics.

Structural and Crystallographic Insights

- 3-(3-Chlorophenylsulfonyl)-5-isopropyl-2-methyl-1-benzofuran: X-ray studies reveal stabilization via C–H···O and C–H···π interactions, with a melting point of 357–358 K. Such intermolecular forces are less pronounced in phenylmethanesulfonates, which lack bulky substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.